1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine
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Overview
Description
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected glycine moiety
Preparation Methods
The synthesis of 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine typically involves multiple steps, starting with the protection of glycine using tert-butoxycarbonyl (Boc) group. The protected glycine is then coupled with a piperidine derivative. The benzyl group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Scientific Research Applications
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine involves its interaction with specific molecular targets. The Boc group serves as a protecting group, which can be selectively removed to reveal the active amine. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine include other Boc-protected amino acids and piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and applications. For example:
N-Boc-piperidine-4-carbonitrile: Used in organic synthesis as an intermediate.
1-Boc-4-aminomethylpiperidine: Utilized in the synthesis of pharmaceuticals.
This compound stands out due to its unique combination of a benzyl group and a Boc-protected glycine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
226249-35-0 |
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Molecular Formula |
C19H29N3O3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-13-17(23)21-16-9-11-22(12-10-16)14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,24)(H,21,23) |
InChI Key |
VIIVNPOZCJRLCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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